molecular formula C12H15NO2 B182692 N-(2-acetylphenyl)butanamide CAS No. 138795-03-6

N-(2-acetylphenyl)butanamide

Cat. No.: B182692
CAS No.: 138795-03-6
M. Wt: 205.25 g/mol
InChI Key: UWGPWWILADADDI-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)butanamide is an amide derivative characterized by a butanamide chain attached to an ortho-acetyl-substituted phenyl ring. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.26 g/mol. The acetyl group at the ortho position introduces steric and electronic effects that influence its chemical reactivity and biological interactions.

Synthetic routes for analogous compounds (e.g., N-(4-acetylphenyl)butanamide, CAS 324580-52-1) involve coupling butanoyl chloride with substituted anilines, indicating that this compound could be synthesized via similar methods using 2-acetylaniline as a precursor .

Properties

CAS No.

138795-03-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2-acetylphenyl)butanamide

InChI

InChI=1S/C12H15NO2/c1-3-6-12(15)13-11-8-5-4-7-10(11)9(2)14/h4-5,7-8H,3,6H2,1-2H3,(H,13,15)

InChI Key

UWGPWWILADADDI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)C

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

  • N-(4-Acetylphenyl)butanamide (CAS 324580-52-1): This para-substituted isomer differs in the acetyl group’s position, leading to distinct electronic and steric profiles. Such positional changes can alter binding affinities in biological systems .
  • 2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide :
    Replacing the acetyl group with a nitro group introduces strong electron-withdrawing effects, which may increase reactivity in electrophilic substitution reactions. The nitro group also impacts solubility and bioavailability, making this compound more polar than N-(2-acetylphenyl)butanamide .

Tubulin-Inhibiting Butanamide Derivatives ()

Several compounds in share the butanamide backbone but vary in substituents on the amide nitrogen and aromatic ring. Key examples include:

Compound ID Substituents on Amide Nitrogen Aromatic Ring Substituents Notable Features
D.1.8 Ethyl 3-ethynyl-8-methyl-6-quinolyl Enhanced tubulin binding via ethynyl group
D.1.10 2-Fluoroethyl 3-ethynyl-8-methyl-6-quinolyl Fluorine improves metabolic stability
D.1.12 Propyl 3-ethynyl-8-methyl-6-quinolyl Increased lipophilicity

Key Observations :

  • Fluorinated groups (e.g., 2-fluoroethyl in D.1.10) may reduce oxidative metabolism, extending half-life .
  • Aromatic Ring Modifications: Ethynyl and methyl groups on the quinoline ring (e.g., D.1.8) likely contribute to π-π stacking interactions with tubulin, a critical mechanism for inhibition .

Acetamide vs. Butanamide Backbones

  • N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]acetamide (D.1.9): Replacing butanamide with acetamide shortens the carbon chain, reducing conformational flexibility. This may limit binding to deep hydrophobic pockets in target proteins compared to butanamide derivatives .

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